molecular formula C18H17F3N6O2S B2703779 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049386-48-2

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2703779
CAS RN: 1049386-48-2
M. Wt: 438.43
InChI Key: QQEIKTMZCDPVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential for Drug Development

Arylpiperazine derivatives, such as the molecule , have been extensively studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. The metabolism of these derivatives often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, highlighting their complex biotransformation and potential pharmacological activities. These activities, particularly those related to serotonin receptor effects, underscore the molecule's relevance in developing therapeutics targeting central nervous system disorders (S. Caccia, 2007).

Role in D2-like Receptor Ligand Synthesis

The structural features of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, are critical in enhancing the potency and selectivity of binding affinity at D2-like receptors. The significance of arylalkyl substituents in such molecules suggests potential applications in designing new antipsychotic agents. This application is critical, given the ongoing need for more effective and selective treatments for psychiatric disorders (D. Sikazwe et al., 2009).

Antimycobacterial Activity

Recent reviews emphasize the role of piperazine and its analogues in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The molecule's structural framework, featuring piperazine as a vital building block, aligns with the ongoing search for potent anti-TB molecules. This search is crucial for developing safer, selective, and cost-effective antimycobacterial agents, given the global health challenge posed by tuberculosis (P. Girase et al., 2020).

Environmental Degradation Studies

Polyfluoroalkyl chemicals, which might include structural analogues of the compound , are under scrutiny for their environmental impact. Studies on the microbial degradation of non-fluorinated functionalities within such molecules are essential for understanding their fate in the environment. This research is pivotal in assessing the ecological risk and developing strategies for mitigating the environmental persistence of fluorinated compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-13-2-1-3-15(10-13)27-18(22-23-24-27)12-25-6-8-26(9-7-25)30(28,29)17-5-4-14(20)11-16(17)21/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEIKTMZCDPVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

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